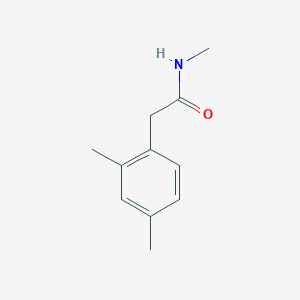

2-(2,4-dimethylphenyl)-N-methylacetamide

Description

2-(2,4-Dimethylphenyl)-N-methylacetamide is an acetamide derivative featuring a 2,4-dimethylphenyl substituent and an N-methyl group. These compounds are of significant interest due to their structural resemblance to the lateral chain of benzylpenicillin and their versatility in medicinal and agrochemical applications . Acetamides are often synthesized via carbodiimide-mediated coupling reactions, such as those involving diphenylacetic acid and substituted anilines . The 2,4-dimethylphenyl group likely enhances hydrophobicity and steric bulk, influencing both molecular conformation and biological interactions.

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8-4-5-10(9(2)6-8)7-11(13)12-3/h4-6H,7H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHHTHRGBIZIIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=O)NC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Applications

Analgesic and Anti-inflammatory Properties

Research indicates that 2-(2,4-dimethylphenyl)-N-methylacetamide exhibits potential as an analgesic and anti-inflammatory agent. Its structure suggests that it may interact with biological pathways involved in pain perception and inflammation responses.

- Mechanism of Action : The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the synthesis of prostaglandins involved in inflammation and pain signaling.

- Case Study : In vitro studies have shown that derivatives of this compound can reduce inflammation markers in cell cultures, suggesting its utility in developing new anti-inflammatory drugs.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Analgesic | Pain relief in animal models | |

| Anti-inflammatory | Reduced cytokine levels | |

| Cytotoxicity in Cancer | Selective toxicity to cancer cells |

Material Science Applications

Polymer Chemistry

this compound can serve as a monomer or additive in polymer synthesis. Its unique structure contributes to the thermal stability and mechanical properties of polymers.

- Thermal Stability : The incorporation of this compound into polymer matrices has been shown to enhance thermal stability, making it suitable for high-temperature applications.

- Case Study : A study demonstrated that polymers synthesized with this compound exhibited improved tensile strength and elasticity compared to control samples.

Research on Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. Preliminary findings suggest that it may inhibit the proliferation of certain cancer cell lines.

- Cytotoxicity Testing : The compound was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Results indicated significant cytotoxic effects with IC50 values ranging from 20 to 40 µM.

- Mechanism Insights : The proposed mechanism involves apoptosis induction through mitochondrial pathways, which is critical for developing targeted cancer therapies.

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 27.7 | Apoptosis via mitochondrial pathway |

| A549 | 39.2 | Cell cycle arrest |

Comparison with Similar Compounds

Key Research Findings

- Structural Insights : The 2,4-dimethylphenyl group induces torsional angles of ~85°–89° in related compounds, optimizing steric bulk without hindering hydrogen bonding .

- Biological Relevance : Substituents on the phenyl ring (e.g., methyl, chloro, azido) dictate target selectivity. Methyl groups favor hydrophobic binding, while halogens enhance electrophilic interactions .

- Agrochemical Potential: Compounds with 2,4-dimethylphenyl groups show promise in pest control, suggesting avenues for derivatizing the target compound .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2,4-dimethylphenyl)-N-methylacetamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves nucleophilic substitution or acylation reactions. For example, reacting 2,4-dimethylphenylamine with methyl acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent choice (e.g., dichloromethane or toluene) and temperature control (0–25°C) are critical to minimize side reactions like over-acylation. Purification via column chromatography or recrystallization improves purity .

- Data Considerations : Yields may vary with steric hindrance from the 2,4-dimethyl group; kinetic vs. thermodynamic control should be evaluated using TLC or HPLC monitoring .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm regiochemistry (e.g., methyl group positions on the phenyl ring) and acetamide linkage integrity. Aromatic protons appear as distinct multiplet signals (δ 6.5–7.5 ppm), while the N-methyl group resonates near δ 2.8–3.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (CHNO; calc. 177.1154) and fragmentation patterns .

- Contradictions : Overlapping signals in crowded aromatic regions may require 2D NMR (e.g., COSY, HSQC) for resolution .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Solubility is tested in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) using UV-Vis spectroscopy. Stability studies involve accelerated degradation (e.g., 40°C/75% RH for 4 weeks) followed by HPLC analysis to detect hydrolysis or oxidation products .

- Data Trends : The 2,4-dimethyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability in biological assays .

Advanced Research Questions

Q. How does the steric and electronic environment of the 2,4-dimethylphenyl group influence biological activity?

- Methodology : Structure-activity relationship (SAR) studies compare derivatives with substituent variations. For example:

- Replace methyl groups with halogens or methoxy to assess electronic effects.

- Use computational modeling (DFT, molecular docking) to predict binding affinities to target proteins (e.g., kinases, GPCRs) .

- Contradictions : Methyl groups may enhance metabolic stability but reduce binding pocket compatibility in certain enzymes .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

- Methodology :

- Dose-Response Curves : Test across a wide concentration range (nM–mM) to identify false negatives from solubility limits.

- Assay Validation : Use positive controls (e.g., ampicillin for antimicrobial assays) and replicate studies in multiple cell lines or microbial strains .

- Case Study : Discrepancies in antifungal activity may arise from differences in fungal membrane composition; lipid bilayer permeability assays (e.g., Langmuir trough) clarify mechanistic insights .

Q. How can computational methods predict the metabolic pathways and toxicity of this compound?

- Methodology :

- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to estimate cytochrome P450 metabolism, hepatic clearance, and Ames test mutagenicity .

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to detect phase I/II metabolites .

- Limitations : Predictions may underestimate idiosyncratic toxicity; empirical validation in primary hepatocytes is recommended .

Q. What role does crystallography play in understanding the solid-state behavior of this compound?

- Methodology : Single-crystal X-ray diffraction reveals packing motifs (e.g., π-π stacking of aromatic rings) and hydrogen-bonding networks (N–H···O=C). These data inform polymorphism risks and formulation strategies .

- Advanced Applications : Pair with DSC/TGA to correlate crystal structure with thermal stability .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the acetamide bond .

- Biological Assays : Include cytotoxicity controls (e.g., MTT assay) to distinguish specific activity from general cellular toxicity .

- Data Reproducibility : Share raw spectral data and crystallographic CIF files in public repositories (e.g., PubChem, Cambridge Structural Database) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.